n-(Pyridin-3-ylcarbonyl)urea

Übersicht

Beschreibung

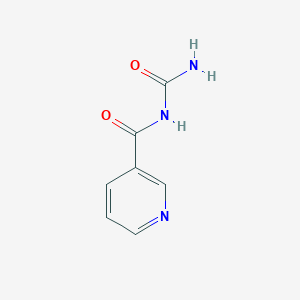

N-(Pyridin-3-ylcarbonyl)urea is a chemical compound characterized by its unique structure, which includes a pyridine ring attached to a carbonyl group and a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-3-ylcarbonyl)urea typically involves the reaction of pyridine-3-carboxylic acid (nicotinic acid) with urea under specific conditions. One common method is the amidation reaction, where pyridine-3-carboxylic acid is first activated using a coupling agent like dicyclohexylcarbodiimide (DCC) and then reacted with urea to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Nitration and Hydrolysis Reactions

N,N'-Di-(3-pyridyl)-urea serves as a precursor for synthesizing nitro-substituted pyridylurea derivatives. The nitration process involves concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions :

Reaction Pathway:

-

Nitration :

-

Hydrolysis :

Key Data:

| Step | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50–70°C | 93 | 2-position |

| Hydrolysis | NaOH/ethanol, 70°C | 90.4 | Single product |

Catalytic Hydrogenation

N-(Pyridin-3-ylcarbonyl)urea derivatives undergo hydrogenation to form substituted amines or formamides under high-pressure H₂. This reaction is catalyzed by iridium complexes :

Example Reaction:

-

Substrate: 1,3-Di(pyridin-2-yl)urea

-

Catalyst: (PPh₃)₃Ir(CO)H (2 mol%) + Py(CH₂PPh₂)₂ (3 mol%)

-

Conditions: 30 bar H₂, 180°C in THF/methanol.

Mechanistic Insight :

The reaction proceeds via sequential hydrogenolysis of the urea carbonyl group, forming formamide intermediates before further reduction to amines.

Structural and Spectroscopic Characterization

Wissenschaftliche Forschungsanwendungen

N-(Pyridin-3-ylcarbonyl)urea has found applications in several scientific fields:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

Medicine: Its derivatives have been explored for potential therapeutic uses, including as anti-inflammatory agents.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals.

Wirkmechanismus

The mechanism by which N-(Pyridin-3-ylcarbonyl)urea exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can vary widely based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Nicotinylglycine

N-(Pyridin-3-ylcarbonyl)methionine

Pyridine-3-carboxylic acid derivatives

Biologische Aktivität

N-(Pyridin-3-ylcarbonyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications. The information is synthesized from various research studies and reviews, providing a comprehensive overview.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a carbonyl group linked to a urea moiety. This structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 164.16 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 150-155 °C |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cells. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K and mTORC1, which are critical for cell growth and survival.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of several urea derivatives, this compound showed IC values in the low micromolar range across different cancer cell lines, indicating potent activity comparable to established anticancer agents .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It displayed effective inhibition against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. The compound's mechanism involves interference with bacterial DNA gyrase, an essential enzyme for bacterial replication.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pyogenes | 4 |

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. Variations in substituents on the pyridine ring and modifications to the urea moiety can enhance or diminish its efficacy.

Key Findings on SAR

- Substituent Effects : The presence of electron-withdrawing groups on the pyridine ring generally increases potency against cancer cell lines.

- Urea Modifications : Alterations in the urea nitrogen atoms can affect binding affinity to target proteins, impacting overall biological activity .

Toxicity and Safety Profile

While this compound shows promising biological activities, its toxicity profile must be considered. Studies indicate that at therapeutic doses, the compound exhibits low acute toxicity in animal models, suggesting a favorable safety margin for potential clinical applications .

Table 3: Toxicity Data

| Study Reference | Dose (mg/kg) | Observed Effects |

|---|---|---|

| D’Apolito et al. | 10 | Increased oxidative stress |

| Koppe et al. | 200 | Impaired beta-cell function |

Eigenschaften

IUPAC Name |

N-carbamoylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-7(12)10-6(11)5-2-1-3-9-4-5/h1-4H,(H3,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTYDPGMWBEHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285414 | |

| Record name | n-(pyridin-3-ylcarbonyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3298-38-2 | |

| Record name | NSC41711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(pyridin-3-ylcarbonyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.